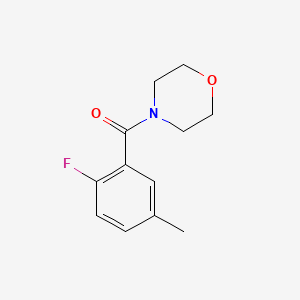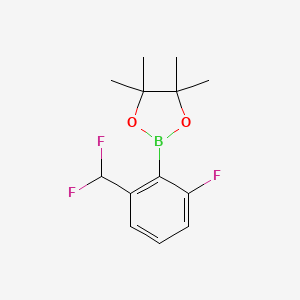
2-(2-(Difluoromethyl)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Difluoromethyl)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is a boronic ester compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound contains a difluoromethyl group, which is known for its ability to enhance the metabolic stability and lipophilicity of molecules, making it valuable in pharmaceutical and agrochemical applications .
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(2-(Difluoromethyl)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the difluoromethylation of aromatic compounds. One common method is the use of difluoromethylation reagents such as ClCF₂H or difluorocarbene reagents. The reaction conditions often involve the use of metal catalysts like copper or nickel to facilitate the transfer of the difluoromethyl group to the aromatic ring .
Industrial Production Methods:
Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable .
化学反应分析
Types of Reactions:
2-(2-(Difluoromethyl)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with aryl halides in the presence of palladium or nickel catalysts to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Substitution Reactions: Products include difluoromethyl-substituted amines or thiols.
Cross-Coupling Reactions: Products are typically biaryl compounds with enhanced stability and reactivity.
科学研究应用
Chemistry:
In chemistry, 2-(2-(Difluoromethyl)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block for the synthesis of complex organic molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of biaryl compounds, which are important in materials science and pharmaceuticals .
Biology and Medicine:
In biology and medicine, this compound is used in the development of fluorinated pharmaceuticals. The difluoromethyl group enhances the metabolic stability and bioavailability of drugs, making them more effective and longer-lasting .
Industry:
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique reactivity and stability make it suitable for the synthesis of herbicides, insecticides, and other agricultural products .
作用机制
The mechanism of action of 2-(2-(Difluoromethyl)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to act as a nucleophile in substitution reactions and as a coupling partner in cross-coupling reactions. The difluoromethyl group enhances the compound’s reactivity by stabilizing transition states and intermediates, facilitating the formation of new bonds .
Molecular Targets and Pathways:
The molecular targets of this compound include various enzymes and receptors involved in metabolic pathways. Its ability to form stable complexes with these targets enhances its efficacy in pharmaceutical applications .
相似化合物的比较
- 2-(Difluoromethyl)phenylboronic acid
- 2-(Trifluoromethyl)phenylboronic acid
- 2-(Fluoromethyl)phenylboronic acid
Comparison:
Compared to similar compounds, 2-(2-(Difluoromethyl)-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of the difluoromethyl group and the boronic ester moiety. This combination enhances its reactivity and stability, making it more versatile in synthetic applications. The presence of the difluoromethyl group also imparts greater metabolic stability and lipophilicity compared to its analogs .
属性
分子式 |
C13H16BF3O2 |
|---|---|
分子量 |
272.07 g/mol |
IUPAC 名称 |
2-[2-(difluoromethyl)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)10-8(11(16)17)6-5-7-9(10)15/h5-7,11H,1-4H3 |
InChI 键 |
NNIQIDJRKVNIRG-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


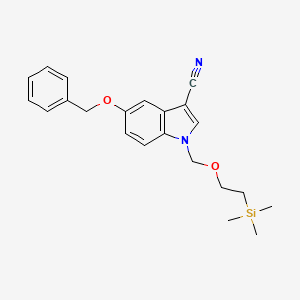
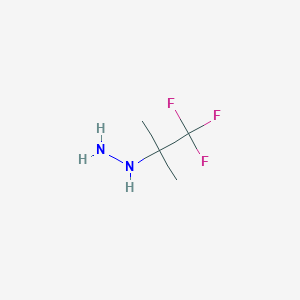
![N-[(4R,5R)-4-[(4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]acetamide](/img/structure/B14024925.png)
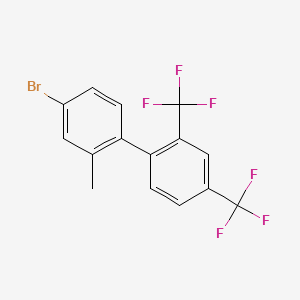

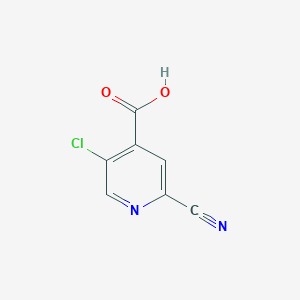
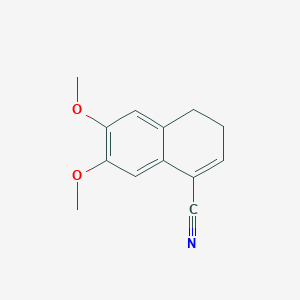
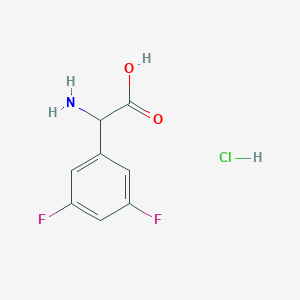
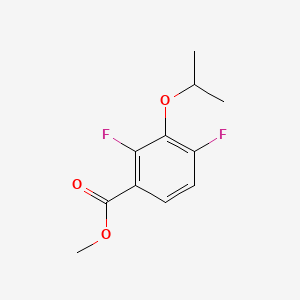
![6-Thioxo-5,7-diazaspiro[3.4]octan-8-one](/img/structure/B14024978.png)
![Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate](/img/structure/B14024983.png)
